molecular formula C25H38N4O6S B12611699 L-Tyrosyl-L-isoleucyl-L-prolyl-L-methionine CAS No. 915224-01-0

L-Tyrosyl-L-isoleucyl-L-prolyl-L-methionine

Cat. No.: B12611699
CAS No.: 915224-01-0
M. Wt: 522.7 g/mol
InChI Key: ATOXLHWNJMNYAT-JMMIECQRSA-N
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Description

L-Tyrosyl-L-isoleucyl-L-prolyl-L-methionine is a tetrapeptide composed of the amino acids tyrosine, isoleucine, proline, and methionine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-isoleucyl-L-prolyl-L-methionine typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) under mild conditions. After the formation of the tetrapeptide, the protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid support, allowing for easy purification and handling.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-isoleucyl-L-prolyl-L-methionine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: The hydroxyl group of tyrosine can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Electrophilic reagents such as diazonium salts can be used for substitution reactions on the tyrosine residue.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified tyrosine derivatives.

Scientific Research Applications

L-Tyrosyl-L-isoleucyl-L-prolyl-L-methionine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.

    Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-isoleucyl-L-prolyl-L-methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-prolyl-L-proline (VPP): Known for its angiotensin-converting enzyme (ACE) inhibitory activity.

    L-Isoleucyl-L-prolyl-L-proline (IPP): Also exhibits ACE inhibitory activity and is found in sour milk.

Uniqueness

L-Tyrosyl-L-isoleucyl-L-prolyl-L-methionine is unique due to its specific amino acid sequence, which imparts distinct biological activities and chemical properties. Its combination of tyrosine, isoleucine, proline, and methionine residues allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

915224-01-0

Molecular Formula

C25H38N4O6S

Molecular Weight

522.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C25H38N4O6S/c1-4-15(2)21(28-22(31)18(26)14-16-7-9-17(30)10-8-16)24(33)29-12-5-6-20(29)23(32)27-19(25(34)35)11-13-36-3/h7-10,15,18-21,30H,4-6,11-14,26H2,1-3H3,(H,27,32)(H,28,31)(H,34,35)/t15-,18-,19-,20-,21-/m0/s1

InChI Key

ATOXLHWNJMNYAT-JMMIECQRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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